molecular formula C12H10 B1218179 2-Vinylnaphthalene CAS No. 827-54-3

2-Vinylnaphthalene

Cat. No.: B1218179
CAS No.: 827-54-3
M. Wt: 154.21 g/mol
InChI Key: KXYAVSFOJVUIHT-UHFFFAOYSA-N
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Description

2-Vinylnaphthalene (2-VN, CAS 827-54-3) is a vinyl aromatic compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.21 g/mol. It is a crystalline solid with a melting point of 64–68°C and a boiling point of 135°C at 18 mmHg . Structurally, it consists of a naphthalene ring substituted with a vinyl group at the 2-position, conferring unique electronic and steric properties.

2-VN is widely utilized as a monomer in polymerization studies due to its similarity to styrene, with applications in producing optically active polymers and specialty materials . It also serves as a precursor in pharmaceutical intermediates, dye synthesis, and optical coatings . Safety data indicate it is hazardous (Xi irritant) with risk phrases R20/22 (harmful by inhalation and ingestion) and R36/38 (irritating to eyes and skin) .

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

The Friedel-Crafts acylation of naphthalene represents the most historically significant route to 2VN. This method capitalizes on the regioselective acetylation of naphthalene in the presence of liquid hydrogen fluoride (HF), followed by sequential hydrogenation and dehydration steps .

Regioselective Acetylation with HF

Naphthalene undergoes acetylation using acetyl chloride or acetic anhydride in anhydrous HF solvent at 40–70°C for 2–6 hours. The HF acts as both catalyst and solvent, achieving 2-acetylnaphthalene with 92–95% regioselectivity due to the stabilization of the intermediate acylium ion in the polar medium . Critical parameters include:

ParameterOptimal RangeImpact on Selectivity/Yield
HF/Naphthalene molar ratio5:1 to 20:1Higher ratios favor 2-isomer formation
Reaction temperature50–60°CTemperatures >70°C increase 1-isomer byproducts
Water content in HF<2 wt.%Excess water reduces acylium ion stability

The HF is recovered via distillation (85–90% efficiency), making the process economically viable for large-scale production .

Hydrogenation to 2-Methylnaphthyl Carbinol

2-Acetylnaphthalene is hydrogenated at 50–150 psig H₂ pressure using Raney nickel or palladium catalysts, yielding 2-methylnaphthyl carbinol. Key conditions include:

\text{2-Acetylnaphthalene} + \text{H}_2 \xrightarrow{\text{Ni, 80°C}} \text{2-Methylnaphthyl carbinol} \quad (\text{Yield: 88–92%})

Lower temperatures (<60°C) minimize over-hydrogenation, while catalyst loading (2–5 wt.%) balances reaction rate and cost .

Acid-Catalyzed Dehydration

The carbinol intermediate undergoes dehydration at 120–150°C in the presence of sulfuric acid or p-toluenesulfonic acid, producing 2VN with 85–90% purity. Distillation under reduced pressure (18–20 mmHg) upgrades purity to >98% .

Reduction-Dehydration of 2-Acetylnaphthalene Derivatives

Modern protocols favor 2-acetylnaphthalene as the starting material to bypass Friedel-Crafts limitations. Zhu Wei et al. (2016) developed a three-step reduction-dehydration sequence :

Sodium Borohydride Reduction

2-Acetylnaphthalene is reduced in ethanol at 0–5°C using NaBH₄ (1.2 equiv.), yielding 2-naphthaleneethanol with 94–96% efficiency:

\text{2-Acetylnaphthalene} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{2-Naphthaleneethanol} \quad (\text{Yield: 95%})

Mesylation and Elimination

The alcohol is mesylated with methanesulfonyl chloride (MsCl) in dichloromethane, followed by elimination using potassium tert-butoxide:

\text{2-Naphthaleneethanol} \xrightarrow[\text{Et}_3\text{N}]{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{t-BuOK}} \text{this compound} \quad (\text{Overall yield: 82–85%})

StepConditionsKey Metrics
Mesylation0°C, 2 hConversion: 98%
Elimination80°C, 3 hPurity: 97% (post-recrystallization)

This method avoids high-pressure hydrogenation, making it suitable for laboratories without specialized equipment .

Dehydrogenation of 2-Ethylnaphthalene

Industrial-scale production often employs catalytic dehydrogenation of 2-ethylnaphthalene due to feedstock availability. The reaction proceeds at 400–450°C over Cr₂O₃/Al₂O₃ catalysts:

\text{2-Ethylnaphthalene} \xrightarrow{\text{Cr}2\text{O}3/\text{Al}2\text{O}3, \Delta} \text{this compound} + \text{H}_2 \quad (\text{Yield: 70–75%})

ParameterOptimal ValueEffect on Yield
Catalyst loading15–20 wt.% Cr₂O₃Higher loading accelerates coking
Space velocity0.5–1 h⁻¹Lower velocity increases contact time
Steam/Hydrocarbon ratio3:1Suppresses carbon deposition

Continuous reactor designs achieve 90% conversion per pass, with unreacted ethylnaphthalene recycled .

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across major preparation routes:

MethodYield (%)Purity (%)ScalabilityCost Index (Relative)
Friedel-Crafts + HF7898High1.0
Reduction-Dehydration8597Medium1.2
Catalytic Dehydrogenation7595Very High0.8

Key Findings:

  • Friedel-Crafts Route: Superior regioselectivity but requires HF handling infrastructure .

  • Reduction-Dehydration: Higher yields and avoids HF, though NaBH₄ costs are significant .

  • Dehydrogenation: Most economical for bulk production but limited by ethylnaphthalene feedstock purity .

Chemical Reactions Analysis

2-Vinylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cationic Polymerization: Catalysts like titanium tetrachloride in dichloromethane.

    Photopolymerization: UV irradiation in the presence of a mercury lamp.

    Radical Polymerization: Copper-based catalysts and activated haloalkanes.

Major Products:

    Polymers: Poly(this compound) and its copolymers.

    Cyclodimers: Formed during photopolymerization.

Scientific Research Applications

Polymerization Applications

Anionic Polymerization
One of the primary applications of 2-vinylnaphthalene is in anionic polymerization. Research has demonstrated that 2-VNP can undergo well-controlled room temperature anionic polymerization using alkyllithium initiators. This process yields poly(this compound) with defined structures, which is crucial for producing materials with specific properties .

Radical Copolymerization
Another significant application is in radical copolymerization. Studies have shown that this compound can be copolymerized with maleic anhydride, resulting in copolymers that exhibit interesting fluorescence properties due to the naphthalene's "antenna effect." This effect allows for efficient energy transfer within the polymer matrix, making these materials suitable for light-emitting devices .

Photonic Applications

Fluorescence Spectroscopy
The photophysical properties of polymers derived from this compound make them ideal candidates for applications in fluorescence spectroscopy. The fluorescence spectra of poly(this compound) show distinct peaks that can be manipulated through copolymerization with other monomers. This characteristic is particularly useful in developing sensors and imaging agents .

Light-Emitting Devices
Due to its photonic properties, this compound and its copolymers are being explored for use in light-emitting diodes (LEDs). The incorporation of naphthalene units enhances the light absorption and emission characteristics, which are vital for efficient LED performance .

Material Science

Stabilizers for Polystyrene Latex
In material science, this compound has been employed as a stabilizer in polystyrene latex formulations. Its ability to enhance stability and reduce aggregation makes it a valuable component in the production of high-performance latex products used in coatings and adhesives.

Case Studies

Study Application Findings
Natori et al., 2015Anionic PolymerizationDemonstrated controlled polymerization at room temperature, yielding poly(this compound) with defined structures .
Zeng & Shirota, 1989Radical CopolymerizationCharacterized copolymers of 2-VNP and maleic anhydride using fluorescence spectroscopy; found significant variations in microstructure based on monomer feed ratios .
Nanasawa et al., 1986Head-to-Head Poly(this compound)Developed head-to-head polymers through multi-step synthesis; analyzed polymer characteristics through IR and NMR spectroscopy .

Mechanism of Action

The mechanism of action of 2-vinylnaphthalene primarily involves its ability to undergo polymerization reactions. The vinyl group in this compound acts as a reactive site, allowing the compound to form long polymer chains through cationic, radical, or photopolymerization mechanisms. These reactions often involve the formation of reactive intermediates such as carbocations or radicals, which propagate the polymerization process .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-VN with styrene and 1-vinylnaphthalene (1-VN):

Property 2-Vinylnaphthalene Styrene 1-Vinylnaphthalene
Molecular Formula C₁₂H₁₀ C₈H₈ C₁₂H₁₀
Melting Point (°C) 64–68 -33 Not reported
Boiling Point (°C) 135 (18 mmHg) 145 ~145 (estimated)
Aromatic System Naphthalene Benzene Naphthalene
Steric Hindrance High (2-position) Low Moderate (1-position)

2-VN’s naphthalene backbone and substitution at the 2-position result in higher steric hindrance compared to styrene, influencing its reactivity in catalytic reactions . Unlike styrene, 2-VN is solid at room temperature, facilitating handling in solvent-free polymerizations .

Polymerization Behavior

Controlled Radical Polymerization (ATRP)

2-VN and styrene exhibit similar controlled polymerization behavior in atom transfer radical polymerization (ATRP). Both show a linear correlation between monomer-to-initiator ratio ([M]₀/[I]₀) and polymer molecular weight (MW). However, 2-VN’s bulkiness necessitates optimized reaction conditions to maintain control over polydispersity .

Cationic Polymerization

In cationic polymerization, 2-VN and 1-VN display distinct reactivity due to carbocation stability and steric effects:

  • 2-VN : Carbocation attack occurs preferentially at the 8-position of the naphthalene ring due to steric hindrance at the 1-position, leading to lower chain transfer rates compared to 1-VN .
  • 1-VN: Higher superdelocalizability at the 12-position promotes carbocation formation, increasing chain transfer reactions with monomer .
  • Styrene : Smaller superdelocalizability differences between aromatic carbons result in fewer transfer reactions compared to vinylnaphthalenes .

Reactivity in Catalytic Reactions

Hydroformylation

However, a Rh single-atom catalyst achieved 98% conversion with a branched-to-linear (b/l) aldehyde ratio of 6.2:1, outperforming para-substituted styrenes (e.g., para-methylstyrene, b/l = 3.1:1) .

Epoxidation

Non-heme iron catalysts struggle with 2-VN due to its bulkiness, yielding only 40% epoxide (racemic) . In contrast, less hindered terminal alkenes (e.g., 1-octene) achieve >90% yields under similar conditions.

Polymer Properties

Poly(2-VN) exhibits unique photophysical properties compared to polystyrene:

  • Excimer Formation : Poly(2-VN) forms intramolecular excimers due to π-π stacking of naphthalene rings, leading to distinct phosphorescence spectra. Polystyrene lacks this behavior due to its single benzene ring .
  • Thermal Stability : The naphthalene backbone enhances thermal stability, with decomposition temperatures ~50°C higher than polystyrene .

Biological Activity

2-Vinylnaphthalene (2-VNP) is an organic compound that has garnered attention in various fields due to its unique biological activities and potential applications. This article delves into its biological properties, mechanisms of action, and implications for research and industry, supported by relevant studies and data.

This compound is a derivative of naphthalene with a vinyl group attached at the second position. Its chemical structure can be represented as follows:

C12H10 Molecular Formula \text{C}_{12}\text{H}_{10}\quad \text{ Molecular Formula }

This structure contributes to its reactivity and interactions in biological systems.

Biological Activities

1. Antioxidant Properties

Research indicates that 2-VNP exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that 2-VNP can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in pharmaceuticals and food preservation. For instance, it has been reported to inhibit the growth of certain strains of bacteria, making it a candidate for developing new antimicrobial agents .

3. Polymerization Behavior

The biological activity of 2-VNP extends to its role in polymer chemistry. The compound can undergo anionic polymerization, leading to the formation of poly(this compound) (PVN). This polymer exhibits unique properties that can be tailored for specific applications in drug delivery systems and tissue engineering . The controlled polymerization processes allow for the synthesis of well-defined structures that can interact with biological systems effectively.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted by Natori et al. (2015) evaluated the antioxidant capacity of 2-VNP using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that 2-VNP exhibited a concentration-dependent antioxidant effect, comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of 2-VNP was assessed against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibitory effects at low concentrations, suggesting its potential use as a natural preservative in food products .

The biological activities of 2-VNP can be attributed to several mechanisms:

  • Free Radical Scavenging: The vinyl group in 2-VNP facilitates electron donation, allowing it to neutralize free radicals.
  • Membrane Disruption: The hydrophobic nature of the compound enables it to integrate into microbial membranes, leading to cell lysis.
  • Polymer Formation: The ability to form polymers can enhance drug delivery efficacy by providing controlled release mechanisms.

Data Summary

Activity TypeMethodologyResults
AntioxidantDPPH ScavengingSignificant antioxidant activity
AntimicrobialInhibition Zone MethodEffective against E. coli & S. aureus
PolymerizationAnionic PolymerizationFormation of PVN with controlled properties

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Vinylnaphthalene with high purity, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves palladium-catalyzed vinylation or styrene derivative coupling. For example, this compound can be prepared via a published procedure using potassium acetate as a reagent, phenothiazine as a stabilizer, and dimethylacetamide as the solvent under controlled heating (50°C, 3 hours) . Optimization involves adjusting catalyst loading (e.g., di-μ-chlorobis palladium complexes) and monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS.
  • Characterization : Confirmation of purity requires NMR (<sup>1</sup>H and <sup>13</sup>C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Spectral data should align with literature values (e.g., CAS 827-54-3) .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

  • Stabilization : The compound is prone to polymerization. Stabilizers like 4-tert-butylcatechol (0.4% w/w) are added to inhibit radical-initiated reactions. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended .
  • Monitoring : Periodic analysis via UV-Vis spectroscopy (to detect absorbance shifts from degradation) and HPLC ensures integrity over time .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural isomers?

  • Analytical Workflow :

NMR : Compare aromatic proton signals in <sup>1</sup>H NMR; the vinyl group (δ 5.2–6.5 ppm) shows distinct coupling patterns (e.g., trans-vs. cis-configuration).

Mass Spectrometry : HRMS confirms molecular ion [M]<sup>+</sup> at m/z 154.2078 (C12H10<sup>+</sup>), with fragmentation patterns differing from isomers like 1-Vinylnaphthalene .

X-ray Crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can conflicting data in toxicological studies of naphthalene derivatives (e.g., this compound vs. 2-Methylnaphthalene) be resolved?

  • Critical Analysis : Retrospective cohort studies ( ) and systematic reviews should assess:

  • Exposure Metrics : Dose-response relationships and exposure duration in animal models (e.g., rodents).
  • Confounding Factors : Co-exposure to other polycyclic aromatic hydrocarbons (PAHs) or metabolic interactions (e.g., cytochrome P450 activation) .
    • Methodological Adjustments : Use in vitro assays (e.g., Ames test for mutagenicity) paired with in vivo models to isolate compound-specific effects. Prioritize studies with low risk of bias (e.g., randomized controlled trials in ) .

Q. What experimental designs are recommended to study the environmental degradation pathways of this compound?

  • Degradation Studies :

Photolysis : Expose aqueous solutions to UV light (254–365 nm) and analyze by LC-MS/MS for hydroxylated or oxidized byproducts.

Biodegradation : Use soil microcosms or bacterial consortia (e.g., Pseudomonas spp.) to track mineralization rates via <sup>14</sup>C-labeled this compound .

  • Data Interpretation : Compare degradation kinetics with structurally similar PAHs (e.g., naphthalene) to identify substituent effects on reactivity .

Q. How can computational modeling predict the reactivity of this compound in polymerization or copolymerization reactions?

  • Computational Workflow :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in radical or ionic polymerization.

Kinetic Monte Carlo Simulations : Model chain propagation rates using Arrhenius parameters derived from experimental DSC or rheological data .

  • Validation : Correlate predictions with empirical data (e.g., gel permeation chromatography (GPC) for molecular weight distributions) .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound across studies?

  • Root-Cause Analysis :

  • Experimental Variables : Compare solvent systems (e.g., DMSO vs. aqueous), cell lines, or exposure protocols (acute vs. chronic).
  • Statistical Rigor : Apply meta-analysis to harmonize datasets, weighting studies with larger sample sizes and validated protocols ( ) .
    • Recommendations : Adopt OECD guidelines for standardized toxicity testing (e.g., Test No. 423 for acute oral toxicity) to enhance cross-study comparability .

Q. What strategies improve reproducibility in synthesizing this compound derivatives for material science applications?

  • Best Practices :

Detailed Protocols : Publish full synthetic procedures (e.g., catalyst activation steps, purification via column chromatography) as supplementary data (per ) .

Open Data : Share raw spectral files (NMR, MS) in public repositories (e.g., Zenodo) for independent verification .

  • Collaborative Validation : Multi-lab reproducibility initiatives (e.g., NIH Principles and Guidelines for Reporting Preclinical Research) minimize batch-to-batch variability .

Properties

IUPAC Name

2-ethenylnaphthalene
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InChI

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
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InChI Key

KXYAVSFOJVUIHT-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC2=CC=CC=C2C=C1
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Molecular Formula

C12H10
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Related CAS

28406-56-6
Record name Poly(2-vinylnaphthalene)
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DSSTOX Substance ID

DTXSID70862435
Record name 2-Vinylnaphthalene
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Molecular Weight

154.21 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Vinylnaphthalene
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CAS No.

827-54-3, 28406-56-6
Record name 2-Vinylnaphthalene
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Record name 2-VINYLNAPHTHALENE
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Synthesis routes and methods

Procedure details

The crude hydrogenated product may therefore be treated to recover the desired methylnaphthyl carbinol in a relatively pure form. This may be effected by distilling the crude hydrogenation product at a pressure sufficiently below atmospheric to give a temperature below that which substantial dehydration of the methylnaphthyl carbinol takes place. Alternatively, it has been found that 2-methylnaphthyl carbinol which is produced can be dehydrated in the presence of 1-acetonaphthalene to yield 2-vinylnaphthalene. The 1-acetonaphthalene remains unreacted.
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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